![molecular formula C22H26N4 B12002261 1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- CAS No. 5596-22-5](/img/structure/B12002261.png)
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a phenyldiazenyl group, and an ethanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine typically involves multiple steps, starting with the preparation of the naphthyl and phenyldiazenyl intermediates. These intermediates are then coupled with ethanediamine under controlled conditions to form the final product. Common reagents used in these reactions include diazonium salts, which are essential for the formation of the phenyldiazenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions
N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or hydrazines .
科学的研究の応用
N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other naphthyl and phenyldiazenyl derivatives, such as:
- Naphthylamine
- Phenyldiazenylbenzene
- Ethylenediamine derivatives
Uniqueness
N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
5596-22-5 |
|---|---|
分子式 |
C22H26N4 |
分子量 |
346.5 g/mol |
IUPAC名 |
N',N'-diethyl-N-(4-phenyldiazenylnaphthalen-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H26N4/c1-3-26(4-2)17-16-23-21-14-15-22(20-13-9-8-12-19(20)21)25-24-18-10-6-5-7-11-18/h5-15,23H,3-4,16-17H2,1-2H3 |
InChIキー |
FIQJGKLNYNOONW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


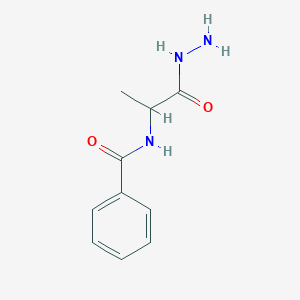
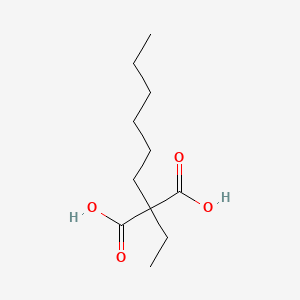
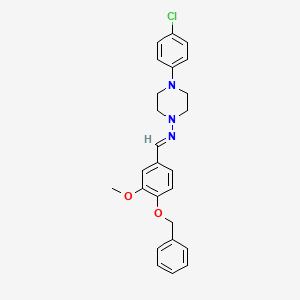
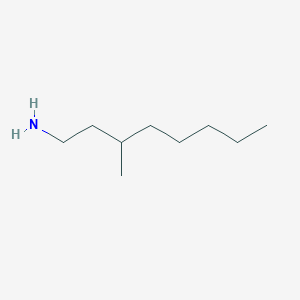
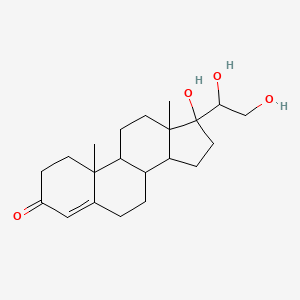
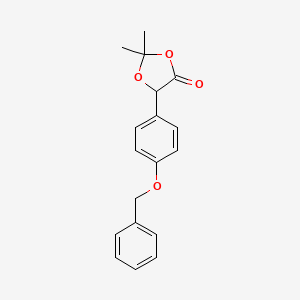


![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)
![4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)

![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002265.png)
